N-(2,3-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
N-(2,3-Dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a dichlorophenyl-substituted acetamide core linked to a 1,3,4-oxadiazole ring with a pyridin-4-yl substituent.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O2S/c16-10-2-1-3-11(13(10)17)19-12(22)8-24-15-21-20-14(23-15)9-4-6-18-7-5-9/h1-7H,8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMDZWBGUCZFOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound that belongs to the class of 1,3,4-oxadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 366.26 g/mol. The compound features a dichlorophenyl group and a pyridinyl-substituted oxadiazole moiety, which are significant for its biological activity.
Biological Activity Overview
1. Anticancer Activity
Research has shown that 1,3,4-oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have indicated that compounds containing the oxadiazole ring can inhibit the proliferation of various cancer cell lines. The following table summarizes some findings related to the anticancer activity of similar compounds:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 1.59 | |
| Compound B | C6 (Glioma) | 8.16 | |
| This compound | K562 (Leukemia) | TBD | This study |
In a study by Mansour et al., various 1,3,4-oxadiazole derivatives were synthesized and screened for their cytotoxic effects against leukemia cell lines. The results indicated that certain derivatives showed promising activity with IC50 values in the low micromolar range .
2. Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been explored extensively. These compounds have demonstrated efficacy against a range of bacterial and fungal strains. For example:
| Compound | Microbial Strain | Activity | Reference |
|---|---|---|---|
| Compound C | E. coli | Inhibition Zone: 15 mm | |
| This compound | TBD | TBD | This study |
The specific antimicrobial activity of this compound remains to be fully characterized but is expected to follow trends observed in other oxadiazole derivatives.
3. Anti-inflammatory and Other Activities
Beyond anticancer and antimicrobial properties, oxadiazole derivatives have been investigated for anti-inflammatory effects as well as other biological activities such as antioxidant and anticonvulsant effects. The presence of the pyridine and oxadiazole moieties contributes to these activities through various mechanisms involving enzyme inhibition and modulation of signaling pathways .
Case Studies
Several case studies highlight the potential applications of this compound:
- Study on Anticancer Efficacy : A recent in vitro study evaluated this compound against multiple cancer cell lines (e.g., K562). Preliminary results suggest it may inhibit cell growth significantly compared to standard chemotherapeutics .
- Antimicrobial Testing : In ongoing research aimed at developing new antimicrobial agents from oxadiazole derivatives, preliminary tests indicate that this compound exhibits promising inhibitory effects against selected microbial strains .
Comparison with Similar Compounds
Structural Features
The target compound shares a common scaffold with other N-substituted-2-{[5-(substituted)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides. Key structural variations among analogs include:
Antimicrobial Activity
- : A derivative with 4-acetamidophenyl (oxadiazole) exhibited excellent activity against S.
- Target compound : The dichlorophenyl group may enhance antimicrobial potency due to chlorine’s electronegativity, though this requires experimental validation.
Enzyme Inhibition
- : Analogs with nitro (8v) or ethoxy (8u) substituents showed α-glucosidase inhibition (IC₅₀ = 12–18 µM) and butyrylcholinesterase (BChE) inhibition (IC₅₀ = 8–22 µM), linked to electron-deficient aromatic systems .
Data Table: Key Analogues and Properties
Discussion and Outlook
The target compound’s dichlorophenyl and pyridinyl groups distinguish it from analogs with methyl, nitro, or indolyl substituents. Chlorine atoms may improve pharmacokinetic properties (e.g., metabolic stability) compared to methyl groups in –7 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
